molecular formula C21H43N5O7 B13818929 (2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Cat. No.: B13818929
M. Wt: 477.6 g/mol
InChI Key: CEAZRRDELHUEMR-VKOUOHSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gentamicin C1 Pentaacetate Salt is a chemically modified form of gentamicin C1, which belongs to the gentamicin group of antibiotics. These antibiotics are known for their potent antibacterial activities. Gentamicin C1 Pentaacetate Salt is primarily used in research and industrial applications due to its unique properties and effectiveness against a wide range of bacterial infections .

Properties

Molecular Formula

C21H43N5O7

Molecular Weight

477.6 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10+,11-,12+,13-,14+,15+,16+,17?,18+,19?,20+,21-/m0/s1

InChI Key

CEAZRRDELHUEMR-VKOUOHSESA-N

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H](C(O1)O[C@@H]2[C@H](C[C@H](C([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gentamicin C1 Pentaacetate Salt involves the acetylation of gentamicin C1. The process typically includes the reaction of gentamicin C1 with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the amino groups present in the gentamicin molecule .

Industrial Production Methods

Industrial production of Gentamicin C1 Pentaacetate Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Gentamicin C1 Pentaacetate Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Gentamicin C1 Pentaacetate Salt can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

Gentamicin C1 Pentaacetate Salt exerts its effects by binding to the 30S subunit of the bacterial ribosome, thereby interfering with bacterial protein synthesis. This binding results in a defective bacterial cell membrane, ultimately leading to the death of the bacterial cell . The primary molecular targets are the 30S ribosomal subunit and the 16S ribosomal RNA .

Comparison with Similar Compounds

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